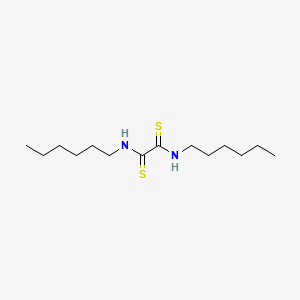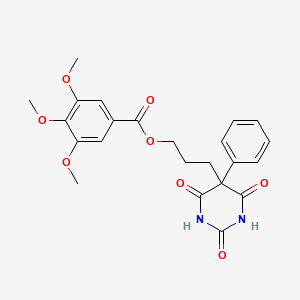![molecular formula C11H17N5O B14688458 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide CAS No. 34153-48-5](/img/structure/B14688458.png)
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide is an organic compound that features a diazenyl group attached to a phenyl ring, which is further connected to a propanehydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with a suitable hydrazide derivative. The reaction conditions often require maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process, allowing for the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide involves its interaction with molecular targets through its diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound may also interfere with specific biochemical pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminobenzenediazonium chloride: A precursor in the synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide.
Azo compounds: Structurally related compounds with similar diazenyl groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a propanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
34153-48-5 |
|---|---|
Formule moléculaire |
C11H17N5O |
Poids moléculaire |
235.29 g/mol |
Nom IUPAC |
3-[4-(dimethylaminodiazenyl)phenyl]propanehydrazide |
InChI |
InChI=1S/C11H17N5O/c1-16(2)15-14-10-6-3-9(4-7-10)5-8-11(17)13-12/h3-4,6-7H,5,8,12H2,1-2H3,(H,13,17) |
Clé InChI |
AKLKEGQXAAMJQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


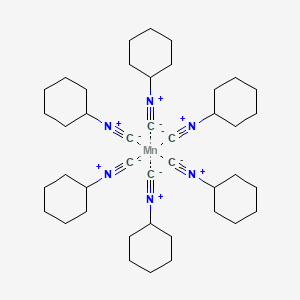

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

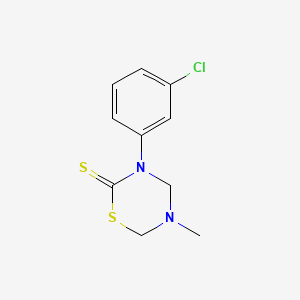
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
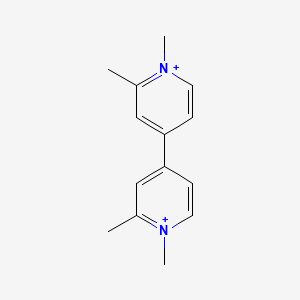

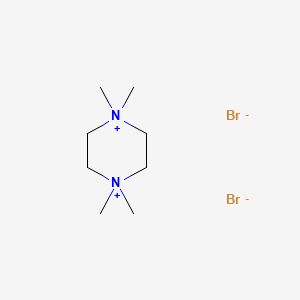
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
